

In Vitro Assays for Assessing Celestolide Genotoxicity: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celestolide (4-acetyl-1,1-dimethyl-6-tert-butylindane) is a synthetic polycyclic musk widely used as a fragrance ingredient in various consumer products. Assessing the genotoxicity of such prevalent chemicals is a critical component of safety evaluation. Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes, which can be a precursor to mutagenesis and carcinogenesis. This document provides detailed application notes and protocols for a battery of standard in vitro assays recommended for evaluating the genotoxic potential of **Celestolide**.

A key study by Kevekordes et al. (1997) examined the genotoxicity of **Celestolide** and other polycyclic musks using the micronucleus test in human lymphocytes and the human hepatoma cell line Hep G2. The study concluded that **Celestolide** did not exhibit genotoxic activity under the tested conditions, both with and without metabolic activation.[1]

These application notes are based on established OECD guidelines for the bacterial reverse mutation test (Ames test), the in vitro mammalian cell micronucleus test, and the alkaline comet assay, with specific considerations for a lipophilic compound like **Celestolide**.

Bacterial Reverse Mutation Test (Ames Test) Application Note



Principle: The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of a chemical.[2] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. These strains are auxotrophic, meaning they cannot grow on a medium deficient in that specific amino acid. The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the required amino acid and form visible colonies. The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[3][4][5]

Application to **Celestolide**: Given **Celestolide**'s lipophilic nature and low water solubility, a suitable solvent such as dimethyl sulfoxide (DMSO) should be used to prepare the test solutions. A preliminary test is crucial to determine the appropriate concentration range, ensuring that the tested concentrations are not cytotoxic to the bacterial strains. The preincubation method is often preferred for water-insoluble substances to enhance the interaction between the test compound and the bacteria.

Illustrative Data Presentation

The following table presents illustrative data for an Ames test with **Celestolide**, demonstrating a negative (non-mutagenic) result. A compound is typically considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies, usually a two- to three-fold increase over the solvent control.

Table 1: Illustrative Ames Test Results for Celestolide



TA98 - 0 (DMSO Control) 25 ± 4 1.0 Negative 10 28 ± 5 1.1 50 26 ± 3 1.0 100 24 ± 4 1.0 500 22 ± 5 (Toxic) - + 0 (DMSO Control) 30 ± 6 1.0 Negative 10 33 ± 5 1.1 50 31 ± 4 1.0 100 29 ± 6 1.0 500 25 ± 5 (Toxic) - TA100 - 0 (DMSO Control) 120 ± 15 1.0 Negative 10 125 ± 12 1.0 50 118 ± 18 1.0 100 115 ± 14 1.0 500 98 ± 20 (Toxic) - + 0 (DMSO Control) 135 ± 18 1.0 Negative 10 140 ± 15 1.0 50 133 ± 20 1.0	S. typhimuriu m Strain	Metabolic Activation (S9)	Celestolide Concentrati on (µ g/plate)	Mean Revertant Colonies ± SD	Fold Increase over Control	Result
50 26 ± 3 1.0 100 24 ± 4 1.0 500 22 ± 5 (Toxic) - + 0 (DMSO Control) 30 ± 6 1.0 Negative 10 33 ± 5 1.1 1.0<	TA98	-		25 ± 4	1.0	Negative
100 24 ± 4 1.0 500 22 ± 5 (Toxic) - + 0 (DMSO Control) 30 ± 6 1.0 Negative 10 33 ± 5 1.1 1.0 <td>10</td> <td>28 ± 5</td> <td>1.1</td> <td></td> <td></td> <td></td>	10	28 ± 5	1.1			
500 22 ± 5 (Toxic) - + 0 (DMSO Control) 30 ± 6 1.0 Negative 10 33 ± 5 1.1 1.0	50	26 ± 3	1.0			
+ 0 (DMSO Control) 30 ± 6 1.0 Negative 10 33 ± 5 1.1 50 31 ± 4 1.0 100 29 ± 6 1.0 500 25 ± 5 (Toxic) - TA100 - 0 (DMSO Control) 120 ± 15 1.0 Negative 10 125 ± 12 1.0 50 118 ± 18 1.0 100 115 ± 14 1.0 500 98 ± 20 (Toxic) (Toxic) - + 0 (DMSO Control) 135 ± 18 1.0 Negative 10 140 ± 15 1.0	100	24 ± 4	1.0	_		
Control 30 ± 6 1.0 Negative	500	22 ± 5 (Toxic)	-			
$\begin{array}{c ccccccccccccccccccccccccccccccccccc$	+		30 ± 6	1.0	Negative	_
100 29 ± 6 1.0 500 25 ± 5 (Toxic) - TA100 - 0 (DMSO Control) 120 ± 15 1.0 Negative 10 125 ± 12 1.0 1.0 118 ± 18 1.0 100 115 ± 14 1.0 1.0 1.0 1.0 500 98 ± 20 (Toxic) - - 1.0 Negative + 0 (DMSO Control) 1.35 ± 18 1.0 Negative 10 140 ± 15 1.0 1.0 Negative	10	33 ± 5	1.1			
500 25 ± 5 (Toxic) - TA100 - 0 (DMSO Control) 120 ± 15 1.0 Negative 10 125 ± 12 1.0	50	31 ± 4	1.0	-		
TA100 - 0 (DMSO Control) 120 ± 15 1.0 Negative 10 125 ± 12 1.0 1.0	100	29 ± 6	1.0	_		
TA100 - Control)	500	25 ± 5 (Toxic)	-			
50 118 ± 18 1.0 100 115 ± 14 1.0 500 98 ± 20 (Toxic) - + 0 (DMSO Control) 135 ± 18 1.0 Negative 10 140 ± 15 1.0	TA100	-	-	120 ± 15	1.0	Negative
100 115 ± 14 1.0 500 98 ± 20 (Toxic) - + 0 (DMSO Control) 135 ± 18 1.0 Negative 10 140 ± 15 1.0	10	125 ± 12	1.0			
500 98 ± 20 (Toxic) + 0 (DMSO Control) 10 140 ± 15 1.0 Negative	50	118 ± 18	1.0			
Toxic) + 0 (DMSO	100	115 ± 14	1.0	-		
+ Control) 135 ± 18 1.0 Negative 10 140 ± 15 1.0	500		-	-		
	+		135 ± 18	1.0	Negative	
50 133 ± 20 1.0	10	140 ± 15	1.0			-
	50	133 ± 20	1.0	-		



100	128 ± 16	1.0
500	110 ± 22 (Toxic)	-

Note: This table contains illustrative data for educational purposes and does not represent actual experimental results.

Experimental Protocol (OECD 471 Modified for Lipophilic Compounds)

- Strain Preparation: Prepare overnight cultures of at least five recommended strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) in nutrient broth.
- Test Substance Preparation: Dissolve Celestolide in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain the desired test concentrations.
- Metabolic Activation: Prepare the S9 mix containing S9 fraction from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rat liver, and necessary cofactors (e.g., NADP+, G6P).
- Pre-incubation Assay:
 - In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for activated tests)
 or phosphate buffer (for non-activated tests), and 0.1 mL of the Celestolide test solution.
 - Incubate the mixture at 37°C with shaking for 20-30 minutes.
 - Add 2.0 mL of molten top agar containing a trace amount of histidine (or tryptophan) and biotin.
 - Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
- Controls:

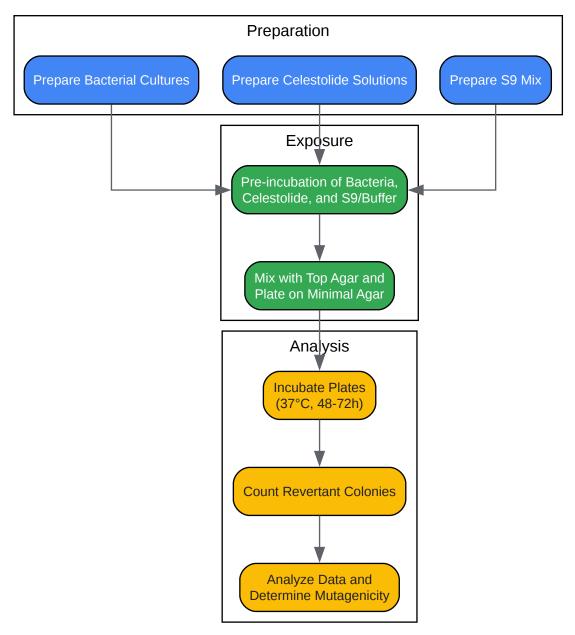


- Negative (Solvent) Control: Use the solvent (e.g., DMSO) instead of the Celestolide solution.
- Positive Controls: Use known mutagens for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).
- Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.
- Scoring: Count the number of revertant colonies on each plate. Examine the background bacterial lawn for signs of cytotoxicity.
- Data Analysis: Calculate the mean number of revertant colonies per plate and the standard deviation for each concentration. A positive result is a concentration-related increase in the number of revertants, typically at least a two-fold increase over the negative control.

Workflow Diagram



Ames Test Experimental Workflow



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Caption: Workflow for the Ames test to assess Celestolide mutagenicity.

In Vitro Mammalian Cell Micronucleus Test Application Note







Principle: The in vitro micronucleus test detects genotoxic damage at the chromosome level in eukaryotic cells.[6] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity. The assay is often performed with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division, ensuring that the observed micronuclei were formed during or after treatment.[7][8]

Application to **Celestolide**: As with the Ames test, **Celestolide** should be dissolved in a suitable solvent like DMSO. The assay can be performed using various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes. A preliminary cytotoxicity assay (e.g., MTT, neutral red uptake) is essential to determine the appropriate concentration range for the main experiment, which should include concentrations causing low to moderate cytotoxicity. The study by Kevekordes et al. (1997) utilized human lymphocytes and the Hep G2 cell line and found no increase in micronuclei formation.[1]

Illustrative Data Presentation

The following table shows illustrative data for an in vitro micronucleus assay with **Celestolide**, indicating a negative result. A substance is generally considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Table 2: Illustrative In Vitro Micronucleus Test Results for Celestolide in Human Lymphocytes



Treatmen t Condition	Celestoli de Concentr ation (µg/mL)	Cytotoxic ity (% of Control)	Number of Binucleat ed Cells Scored	Number of Micronucl eated Binucleat ed Cells	% Micronucl eated Binucleat ed Cells	Result
-S9 (24h exposure)	0 (DMSO Control)	100	2000	20	1.0	Negative
5	95	2000	22	1.1		
10	88	2000	24	1.2	_	
20	75	2000	25	1.3		
40	55	2000	26	1.3		
+S9 (4h exposure)	0 (DMSO Control)	100	2000	24	1.2	Negative
10	98	2000	25	1.3		
20	90	2000	27	1.4	_	
40	80	2000	28	1.4	_	
80	60	2000	30	1.5		

Note: This table contains illustrative data for educational purposes and does not represent actual experimental results.

Experimental Protocol (OECD 487)

- Cell Culture: Culture mammalian cells (e.g., human peripheral blood lymphocytes stimulated with phytohemagglutinin, or a suitable cell line like TK6) under standard conditions.
- Test Substance and S9 Preparation: Prepare **Celestolide** solutions in a suitable solvent (e.g., DMSO) and the S9 mix as described for the Ames test.
- Treatment:

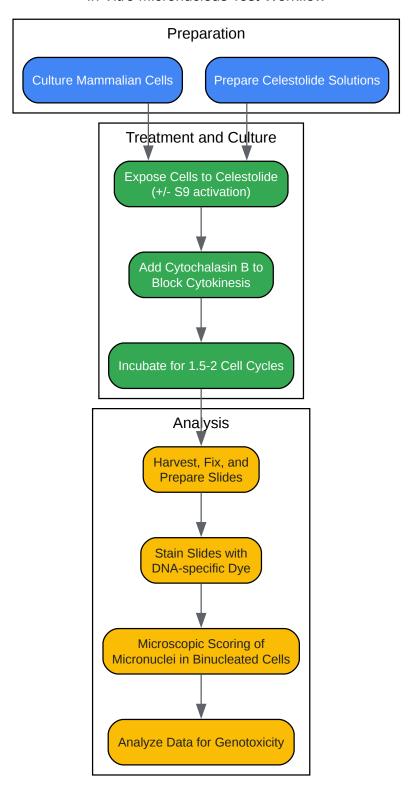


- Short Treatment (+/- S9): Expose cell cultures to various concentrations of Celestolide for
 3-6 hours in the presence and absence of S9 mix.
- Long Treatment (-S9): Expose cell cultures to Celestolide for a longer period (e.g., 24 hours) without S9 mix.
- Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B (at a pre-determined optimal concentration) to block cytokinesis.
 The total culture time should be approximately 1.5-2 normal cell cycles.
- Harvesting and Slide Preparation: Harvest the cells by centrifugation, treat with a hypotonic solution, and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.
- Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye (e.g., DAPI, acridine orange).
- Scoring:
 - Score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.
 - Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity.
- Data Analysis: Analyze the frequency of micronucleated binucleated cells for a dosedependent increase and statistical significance compared to the solvent control.

Workflow Diagram



In Vitro Micronucleus Test Workflow



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Caption: Workflow for the in vitro micronucleus test.



Alkaline Comet Assay (Single Cell Gel Electrophoresis) Application Note

Principle: The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[9][10][11][12] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Under alkaline conditions (pH > 13), DNA with strand breaks relaxes and migrates away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage. The assay can detect single- and double-strand breaks and alkali-labile sites.

Application to **Celestolide**: The comet assay is a valuable follow-up to the Ames and micronucleus tests as it directly measures DNA damage. For **Celestolide**, a preliminary cytotoxicity test is necessary to select non-lethal concentrations. The high lipophilicity of **Celestolide** may affect its cellular uptake. Some polycyclic musks have been shown to inhibit multidrug efflux transporters, which could potentially increase the intracellular concentration of the compound and other xenobiotics.[13][14][15]

Illustrative Data Presentation

The following table provides illustrative data for a comet assay with **Celestolide**, showing a negative result. A positive result is indicated by a statistically significant, dose-dependent increase in a measure of DNA damage, such as % Tail DNA or Tail Moment.

Table 3: Illustrative Alkaline Comet Assay Results for **Celestolide** in TK6 Cells



Treatment Condition	Celestolide Concentrati on (µg/mL)	Cytotoxicity (% of Control)	Mean % Tail DNA ± SD	Fold Increase over Control	Result
-S9 (4h exposure)	0 (DMSO Control)	100	4.5 ± 1.2	1.0	Negative
10	96	4.8 ± 1.5	1.1		
20	91	5.1 ± 1.3	1.1		
40	82	5.5 ± 1.6	1.2		
+S9 (4h exposure)	0 (DMSO Control)	100	5.2 ± 1.4	1.0	Negative
20	95	5.6 ± 1.7	1.1	_	
40	88	5.9 ± 1.5	1.1	-	
80	75	6.3 ± 1.8	1.2		

Note: This table contains illustrative data for educational purposes and does not represent actual experimental results.

Experimental Protocol (Alkaline Comet Assay)

- Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., TK6) and treat with various concentrations of **Celestolide** (dissolved in DMSO) with and without S9 metabolic activation for a short duration (e.g., 2-4 hours). Include appropriate negative (solvent) and positive (e.g., hydrogen peroxide or methyl methanesulfonate) controls.
- Slide Preparation:
 - Harvest the cells and resuspend them in ice-cold PBS.
 - Mix a small aliquot of the cell suspension with low melting point agarose at 37°C.
 - Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify on a cold surface.

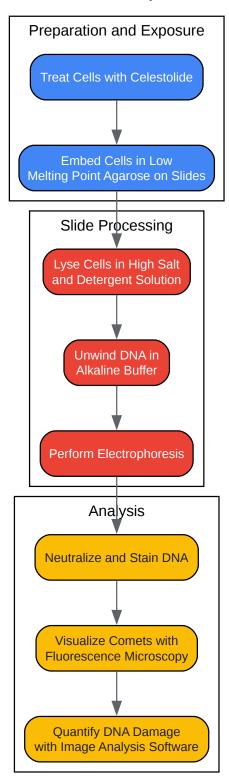


- Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents, e.g., Triton X-100) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
- Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
- Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes.
- · Neutralization and Staining:
 - Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
 - Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
- Scoring:
 - Visualize the comets using a fluorescence microscope.
 - Capture images and analyze them using specialized software to quantify DNA damage.
 Common parameters include % DNA in the tail, tail length, and tail moment (tail length × % DNA in the tail).
 - Score at least 50-100 randomly selected comets per slide.
- Data Analysis: Determine the mean of the chosen comet parameter for each treatment group and assess for a statistically significant, dose-dependent increase compared to the negative control.

Workflow Diagram



Alkaline Comet Assay Workflow



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Caption: Workflow for the alkaline comet assay.



Conclusion

The available scientific literature, primarily the study by Kevekordes et al. (1997), suggests that **Celestolide** is not genotoxic in the in vitro micronucleus assay.[1] The comprehensive battery of tests described in these application notes—the Ames test, the in vitro micronucleus test, and the comet assay—provides a robust framework for confirming this finding and for the overall genotoxicity assessment of **Celestolide** and other fragrance ingredients. Adherence to standardized protocols, such as those provided by the OECD, and careful consideration of the physicochemical properties of the test substance are paramount for generating reliable and reproducible data for safety and risk assessment.

It is important to note that while these assays are powerful tools for detecting genotoxic potential, they do not provide direct information on specific signaling pathways that may be modulated by the test substance, particularly for a compound that does not elicit a genotoxic response. Further research would be required to elucidate the cellular uptake and metabolic pathways of **Celestolide** to fully understand its biological interactions.

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